Selective Degradation Profile: Spares BRD2 and BRD4-S Across Multiple Cell Lines
PROTAC BRD3/BRD4-L degrader-2 (compound 28) selectively degrades BRD3 and BRD4-L without affecting BRD2 or BRD4-S. This selectivity profile is validated in a panel of six cancer cell lines [1]. In contrast, pan-BET degraders like dBET1 and ARV-771 degrade BRD2, BRD3, and BRD4 indiscriminately , while the preferential BRD4 degrader MZ1 exhibits residual activity against BRD2/3 .
| Evidence Dimension | Selectivity of protein degradation |
|---|---|
| Target Compound Data | Degrades BRD3 and BRD4-L; spares BRD2 and BRD4-S in six cancer cell lines |
| Comparator Or Baseline | dBET1, ARV-771 (pan-BET degraders: degrade BRD2/3/4); MZ1 (preferentially degrades BRD4 but retains affinity for BRD2/3) |
| Quantified Difference | Qualitative difference in degradation pattern (sparing of BRD2 and BRD4-S) |
| Conditions | Western blot analysis in six cancer cell lines (including MV4-11, MM.1S) after 24h treatment |
Why This Matters
This unique selectivity is essential for experiments designed to isolate the function of BRD3 and BRD4-L from other BET proteins, preventing off-target confounding effects common with other PROTACs.
- [1] Yan Z, et al. Selective degradation of cellular BRD3 and BRD4-L promoted by PROTAC molecules in six cancer cell lines. Eur J Med Chem. 2023; 258:115381. View Source
